Butan-2-yl 7-(4-methoxyphenyl)-2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Butan-2-yl 7-(4-methoxyphenyl)-2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core fused with a cyclohexenone ring. Its structure includes a butan-2-yl ester at position 3, a 4-methoxyphenyl group at position 7, a naphthalen-1-yl substituent at position 4, and a methyl group at position 2. The naphthalenyl group introduces significant aromatic bulk, while the methoxyphenyl moiety contributes electron-donating properties. The compound’s stereoelectronic profile is influenced by the puckering of the hexahydroquinoline ring, as observed in crystallographic studies of analogs .
Properties
IUPAC Name |
butan-2-yl 7-(4-methoxyphenyl)-2-methyl-4-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33NO4/c1-5-19(2)37-32(35)29-20(3)33-27-17-23(21-13-15-24(36-4)16-14-21)18-28(34)31(27)30(29)26-12-8-10-22-9-6-7-11-25(22)26/h6-16,19,23,30,33H,5,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYCOFVSIRMMKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC=CC4=CC=CC=C43)C(=O)CC(C2)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 7-(4-methoxyphenyl)-2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde, naphthalen-1-amine, and ethyl acetoacetate in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the hexahydroquinoline core. The resulting intermediate is then esterified with butan-2-ol in the presence of a strong acid like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 7-(4-methoxyphenyl)-2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted hexahydroquinolines.
Scientific Research Applications
Butan-2-yl 7-(4-methoxyphenyl)-2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butan-2-yl 7-(4-methoxyphenyl)-2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of hexahydroquinoline-3-carboxylates, which are characterized by their fused bicyclic system and variable substituents. Below is a comparative analysis with structurally related compounds:
Physicochemical and Crystallographic Properties
- Ester Group Impact : Butan-2-yl esters (as in the target compound) generally exhibit higher lipophilicity compared to methyl or ethyl esters, influencing membrane permeability and bioavailability. Cyclohexyl and benzyl esters further enhance hydrophobicity .
- This contrasts with smaller substituents like bromothiophen-2-yl, which may favor halogen bonding . 4-Methoxyphenyl: Electron-donating methoxy groups stabilize aromatic systems and influence redox properties, as seen in antioxidant studies of related phenylpropenoids .
- Conformational Analysis: The hexahydroquinoline core in analogs adopts a twisted boat conformation for the dihydropyridine ring and an envelope conformation for the cyclohexenone ring . The naphthalenyl group in the target compound may induce additional puckering (as defined by Cremer-Pople coordinates ), affecting molecular packing and stability.
Biological Activity
Butan-2-yl 7-(4-methoxyphenyl)-2-methyl-4-(naphthalen-1-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This compound belongs to the hexahydroquinoline class and is characterized by a unique structure that includes various functional groups. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 495.6 g/mol. The structure includes:
- A butan-2-yl ester group
- A 4-methoxyphenyl group
- A naphthyl group
- A hexahydroquinoline core
This unique combination of functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate enzyme activities and receptor functions, which can lead to various therapeutic effects. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, suggesting potential anticancer properties.
Antimicrobial Activity
Research has also explored the antimicrobial properties of hexahydroquinoline derivatives. The presence of electron-withdrawing groups in the phenyl rings has been linked to increased antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Studies
-
Study on Structural Activity Relationship (SAR) :
- A study focusing on SAR revealed that the presence of methoxy groups enhances the lipophilicity and overall biological activity of compounds similar to Butan-2-yl 7-(4-methoxyphenyl)-2-methyl...
- The study found that modifications at specific positions on the aromatic rings could lead to increased potency against cancer cell lines.
-
In Vivo Studies :
- Animal models have been used to assess the efficacy of hexahydroquinoline derivatives in tumor growth inhibition.
- Results indicated significant reductions in tumor size when treated with compounds structurally related to Butan-2-yl 7-(4-methoxyphenyl)-...
Q & A
Q. What are the key synthetic steps and analytical methods for confirming the structure of this compound?
Methodological Answer: The synthesis typically involves a multi-step process:
Condensation : Reacting a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) with a β-ketoester in the presence of an ammonium acetate catalyst to form a Hantzsch dihydropyridine intermediate .
Cyclization : Using cyclohexanone derivatives under acidic conditions to form the hexahydroquinoline core .
Functionalization : Introducing the naphthalen-1-yl group via nucleophilic substitution or coupling reactions .
Q. Structural Confirmation :
- NMR Spectroscopy : H and C NMR resolve aromatic protons (δ 6.5–8.5 ppm) and ester carbonyl signals (δ ~165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z calculated for CHNO: 520.2486) .
Q. Which functional groups are critical for the compound’s reactivity and stability?
Methodological Answer: Key functional groups include:
- Ester Group (Butan-2-yl carboxylate) : Influences solubility and metabolic stability. Hydrolysis under acidic/basic conditions can generate carboxylic acid derivatives .
- 4-Methoxyphenyl and Naphthalen-1-yl Groups : Enhance π-π stacking interactions in biological systems. The methoxy group contributes to electron-donating effects, altering redox properties .
- Hexahydroquinoline Core : The partially saturated ring system affects conformational flexibility and steric hindrance during reactions .
Q. How are impurities monitored during synthesis, and what purification techniques are recommended?
Methodological Answer:
- Thin-Layer Chromatography (TLC) : Used for real-time monitoring of reaction progress (e.g., silica gel plates with ethyl acetate/hexane eluent) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
- Recrystallization : Ethanol or methanol is preferred for removing polar by-products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer: Optimization strategies include:
- Catalyst Screening : Protic acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl) improve cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions .
Q. Table 1: Yield Optimization Under Different Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| p-TsOH | Toluene | 80 | 68 | 95 |
| ZnCl | DMF | 100 | 72 | 92 |
| None | Ethanol | 60 | 45 | 85 |
Q. How do substituents like the naphthalen-1-yl group influence biological activity?
Methodological Answer:
- Steric Effects : The bulky naphthalen-1-yl group increases steric hindrance, potentially reducing off-target interactions in enzyme binding .
- Electronic Effects : The aromatic system enhances lipophilicity, improving membrane permeability in cell-based assays .
- Pharmacological Assays : Comparative studies with phenyl-substituted analogs show a 3–5× increase in IC values against kinase targets .
Q. What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to ATP-binding pockets (e.g., kinase domains) using crystal structures from the PDB .
- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Predicts ADMET properties using descriptors like logP and polar surface area .
Q. What strategies elucidate the pharmacological mechanism of action?
Methodological Answer:
- Target Identification : Chemoproteomics (e.g., affinity chromatography with immobilized compound) identifies binding proteins .
- Pathway Analysis : RNA-seq of treated cells reveals downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
- In Vivo Studies : Dose-response experiments in murine models evaluate efficacy in disease models (e.g., arthritis) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Samples stored at 40°C/75% RH degrade by 15% over 6 months vs. 5% at 25°C .
- Photostability : UV irradiation (ICH Q1B guidelines) causes <10% decomposition if protected by amber glass .
- Solution Stability : Degrades rapidly in aqueous buffers (pH >8) due to ester hydrolysis; stable in DMSO for >12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
